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Compound of Interest

Compound Name:
2-Amino-2-(4-

methoxyphenyl)ethanol

Cat. No.: B2441978 Get Quote

This technical guide provides a detailed exploration of the spectroscopic characteristics of 2-
Amino-2-(4-methoxyphenyl)ethanol, a compound of interest in pharmaceutical research and

organic synthesis. Through a multi-technique approach encompassing Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we

present a comprehensive analysis of its molecular structure. This document is intended for

researchers, scientists, and drug development professionals, offering both predicted spectral

data based on established principles and comparative analysis with structurally related

compounds, alongside field-proven experimental protocols.

Introduction: Unveiling the Molecular Architecture
The precise elucidation of a molecule's structure is fundamental to understanding its chemical

behavior, reactivity, and potential biological activity. 2-Amino-2-(4-methoxyphenyl)ethanol
(C₉H₁₃NO₂) is a chiral amino alcohol whose structural features—a para-substituted aromatic

ring, a primary amine, and a primary alcohol—give rise to a unique spectroscopic signature.

This guide systematically decodes this signature, providing a foundational understanding for its

identification, purity assessment, and further investigation.

While a complete set of experimentally-derived spectra for this specific molecule is not readily

available in public databases, this guide leverages predictive methodologies and comparative

data from analogous structures to provide a robust analytical framework. The protocols
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described herein represent a self-validating system for the empirical determination of its

spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Proton and Carbon Skeleton
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an

organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, a

detailed picture of the connectivity and chemical environment of each atom can be constructed.

Predicted ¹H NMR Spectrum
The proton NMR spectrum of 2-Amino-2-(4-methoxyphenyl)ethanol is anticipated to exhibit

distinct signals corresponding to the aromatic, methoxy, and ethanolamine moieties. The

predicted chemical shifts (in ppm) are based on the analysis of similar compounds, such as 2-

Methoxy-2-(4-hydroxyphenyl)ethanol and various aminobenzyl alcohols.[1][2]

Table 1: Predicted ¹H NMR Data for 2-Amino-2-(4-methoxyphenyl)ethanol

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2', H-6' (Aromatic) ~ 7.25 Doublet ~ 8.5

H-3', H-5' (Aromatic) ~ 6.90 Doublet ~ 8.5

H-2 (CH-N) ~ 4.0 - 4.2
Doublet of Doublets

(dd) or Triplet (t)
~ 4-8

H-1 (CH₂-O) ~ 3.5 - 3.7 Multiplet (m) -

OCH₃ (Methoxy) ~ 3.80 Singlet -

NH₂ (Amine)
Variable

(exchangeable)
Broad Singlet -

OH (Alcohol)
Variable

(exchangeable)
Broad Singlet -
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The aromatic protons are expected to appear as two distinct doublets, characteristic of a 1,4-

disubstituted benzene ring. The protons on the chiral center (H-2) and the adjacent methylene

group (H-1) will likely show complex splitting patterns due to diastereotopicity. The signals for

the amine and hydroxyl protons are typically broad and their chemical shifts are highly

dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments

in the molecule.

Table 2: Predicted ¹³C NMR Data for 2-Amino-2-(4-methoxyphenyl)ethanol

Carbon Predicted Chemical Shift (δ, ppm)

C-4' (C-O) ~ 159

C-1' (C-C) ~ 132

C-2', C-6' (Ar-CH) ~ 128

C-3', C-5' (Ar-CH) ~ 114

C-2 (CH-N) ~ 60

C-1 (CH₂-O) ~ 68

OCH₃ ~ 55

The chemical shifts are influenced by the electron-donating methoxy group on the aromatic ring

and the electronegative oxygen and nitrogen atoms in the ethanolamine side chain.

Experimental Protocol for NMR Analysis
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.[2]

Sample Preparation:

Dissolve 5-10 mg of 2-Amino-2-(4-methoxyphenyl)ethanol in approximately 0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended.

Filter the solution through a pipette with a cotton plug into a clean, dry 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64.

Instrument Parameters (¹³C NMR):

Pulse Program: Proton-decoupled single-pulse experiment.

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: ≥ 1024.

Sample Preparation Data Acquisition Data Processing

Dissolve Sample in Deuterated Solvent Filter into NMR Tube Set Instrument Parameters Acquire Spectra (1H & 13C) Fourier Transform Phase Correction Baseline Correction Integration & Peak Picking

Click to download full resolution via product page

Caption: General workflow for NMR spectroscopic analysis.
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Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectrum
The IR spectrum of 2-Amino-2-(4-methoxyphenyl)ethanol is expected to show characteristic

absorption bands for the O-H, N-H, C-H, C-O, and C=C bonds. The predicted vibrational

frequencies are based on data from similar compounds.[3]

Table 3: Predicted IR Absorption Bands for 2-Amino-2-(4-methoxyphenyl)ethanol

Functional Group Vibrational Mode
Predicted
Wavenumber
(cm⁻¹)

Intensity

O-H (Alcohol) Stretching 3400 - 3200 Strong, Broad

N-H (Amine) Stretching 3400 - 3300 Medium, Doublet

C-H (Aromatic) Stretching 3100 - 3000 Medium

C-H (Aliphatic) Stretching 3000 - 2850 Medium

C=C (Aromatic) Stretching 1610, 1510 Medium-Strong

N-H (Amine) Bending 1650 - 1580 Medium

C-O (Alcohol) Stretching 1200 - 1000 Strong

C-O (Ether) Stretching
1250 (asymmetric),

1030 (symmetric)
Strong

The broad O-H stretch and the doublet for the N-H stretch are key diagnostic features. The

strong C-O stretching bands confirm the presence of the alcohol and ether functionalities.

Experimental Protocol for IR Analysis
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Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Ensure good contact between the sample and the crystal by applying pressure with the

anvil.

Data Acquisition:

Collect a background spectrum of the empty ATR accessory.

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Sample Preparation (ATR) Data Acquisition Spectral Analysis

Place Sample on ATR Crystal Apply Pressure Collect Background Spectrum Collect Sample Spectrum Identify Characteristic Peaks Assign Functional Groups

Click to download full resolution via product page

Caption: Workflow for IR spectroscopic analysis using ATR.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation

pattern of a molecule upon ionization, which can be used to deduce its structure.

Predicted Mass Spectrum
For 2-Amino-2-(4-methoxyphenyl)ethanol (Molecular Weight: 181.23 g/mol ), the electron

ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 181. Key

fragmentation pathways would likely involve the loss of small neutral molecules and the

formation of stable carbocations.
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Table 4: Predicted Key Fragments in the Mass Spectrum of 2-Amino-2-(4-
methoxyphenyl)ethanol

m/z Proposed Fragment

181 [M]⁺ (Molecular Ion)

151 [M - CH₂O]⁺

135 [M - CH₂OH - H₂]⁺ or [C₈H₉O]⁺

122 [M - C₂H₅NO]⁺

108 [C₇H₈O]⁺

77 [C₆H₅]⁺

The fragmentation is likely initiated by the cleavage of the C-C bond between the chiral center

and the methylene group, or by the loss of the hydroxyl group. The presence of the methoxy-

substituted aromatic ring will influence the stability of the resulting fragments.

Experimental Protocol for MS Analysis
Sample Introduction:

Introduce the sample into the mass spectrometer via a suitable method, such as direct

infusion or through a gas chromatograph (GC-MS).

Ionization:

Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray

Ionization (ESI).

Mass Analysis:

Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection:
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Detect the ions to generate the mass spectrum.

Sample Introduction Ionization Mass Analysis & Detection Spectrum Generation

Direct Infusion or GC EI or ESI Mass Analyzer (e.g., Quadrupole) Detector Generate Mass Spectrum

Click to download full resolution via product page

Caption: General workflow for mass spectrometric analysis.

Conclusion
The comprehensive spectroscopic analysis of 2-Amino-2-(4-methoxyphenyl)ethanol, through

the combined application of NMR, IR, and MS, provides a detailed and self-validating

framework for its structural elucidation. While this guide is based on predictive data and

comparative analysis, it offers a robust foundation for researchers to empirically verify these

findings. The provided protocols are designed to yield high-quality data, enabling confident

identification and characterization of this important molecule in various scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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